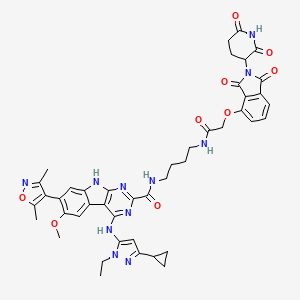
PROTAC BET Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BET 降解剂-1 是一种蛋白降解靶向嵌合体 (PROTAC) 化合物,旨在降解溴结构域和末端 (BET) 蛋白,特别是 BRD2、BRD3 和 BRD4。 这些蛋白参与调节基因表达,并与包括癌症在内的各种疾病有关 。 PROTAC BET 降解剂-1 通过将 E3 泛素连接酶招募到靶蛋白来实现靶向蛋白降解,导致其泛素化并随后被蛋白酶体降解 .
作用机制
PROTAC BET 降解剂-1 通过一种称为靶向蛋白降解的机制发挥作用。该化合物与 BET 蛋白和 E3 泛素连接酶形成三元复合物。 该复合物促进泛素分子向 BET 蛋白的转移,将其标记为蛋白酶体降解 。 BET 蛋白的降解导致基因表达调控的破坏,从而抑制癌细胞的增殖并诱导凋亡 .
生化分析
Biochemical Properties
PROTAC BET Degrader-1 interacts with BET proteins, specifically BRD2, BRD3, and BRD4 . The nature of these interactions involves the formation of a ternary complex between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Cellular Effects
This compound has significant effects on various types of cells. It decreases the levels of BRD2, BRD3, and BRD4 proteins in cells at low concentrations . This can influence cell function by affecting cell signaling pathways and gene expression, particularly those regulated by BET proteins. For example, it has been shown to inhibit the growth of certain leukemia cell lines .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex between the PROTAC molecule, the target protein (BRD2, BRD3, or BRD4), and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in certain leukemia cell lines . The degradation effect of this compound is not only potent but also sustained over time .
Dosage Effects in Animal Models
For instance, PSMA-guided PROTACs enhanced drug exposure in prostate cancer tumor tissues, prolonged half-life, and consequently achieved stronger and more sustained therapeutic effects .
Metabolic Pathways
This compound operates through the ubiquitin-proteasome system (UPS), a major protein degradation pathway in cells . The UPS involves various ubiquitin ligases and de-ubiquitinating enzymes. The PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
准备方法
合成路线和反应条件
PROTAC BET 降解剂-1 的合成涉及将 BET 蛋白的配体与 E3 泛素连接酶的配体偶联,通过连接体连接 。合成路线通常包括以下步骤:
BET 配体合成: BET 配体通过一系列化学反应合成,包括酰胺偶联和 Suzuki-Miyaura 交叉偶联。
E3 连接酶配体合成: E3 连接酶配体单独合成,通常涉及类似的偶联反应。
连接体连接: 连接体通过酰胺键形成连接到 BET 配体和 E3 连接酶配体。
最终偶联: 最后一步涉及将 BET 配体-连接体中间体与 E3 连接酶配体-连接体中间体偶联,形成完整的 PROTAC 分子.
工业生产方法
PROTAC BET 降解剂-1 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化合成设备、高通量筛选以优化反应,以及使用高效液相色谱 (HPLC) 等纯化技术来确保高纯度和高产率 .
化学反应分析
反应类型
PROTAC BET 降解剂-1 会发生几种类型的化学反应,包括:
氧化: 该化合物可能会发生氧化反应,特别是在连接体区域。
还原: 还原反应可能发生在配体内的特定官能团上。
取代: 取代反应在配体和连接体的合成过程中很常见.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用诸如钯催化剂和氢氧化钠等碱.
主要产物
科学研究应用
PROTAC BET 降解剂-1 具有广泛的科学研究应用:
化学: 它被用来研究 BET 蛋白的降解及其在基因调控中的作用。
生物学: 该化合物在细胞研究中被用于研究 BET 蛋白降解对细胞增殖和凋亡的影响.
相似化合物的比较
类似化合物
ARV-825: 另一种靶向 BET 蛋白的 PROTAC,但配体和连接体结构不同.
独特性
PROTAC BET 降解剂-1 在其配体和连接体的特定组合中是独一无二的,这在降解 BET 蛋白方面提供了高选择性和高效力。 它的设计允许有效地招募 E3 泛素连接酶,并在低浓度下有效地降解靶蛋白 .
属性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUZGFDBDQACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N11O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
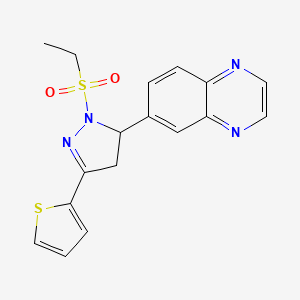
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2938431.png)
![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
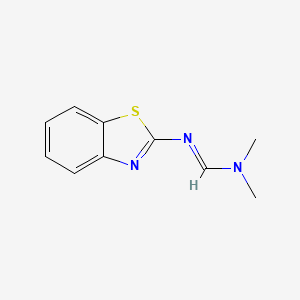
![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)
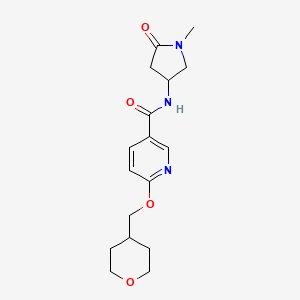
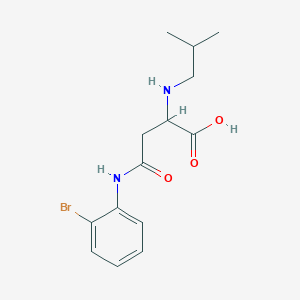
![3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE](/img/structure/B2938442.png)
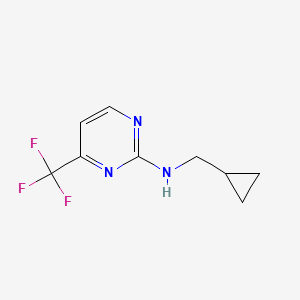
![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
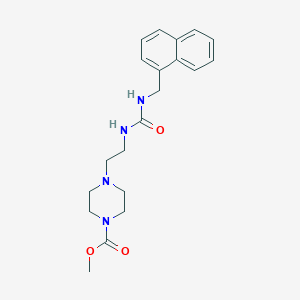
![1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2938446.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
